molecular formula C20H13F2N3O3 B14101533 2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14101533
M. Wt: 381.3 g/mol
InChI Key: DUPASABYXUTKQF-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole and 3,4-difluorobenzyl derivatives. The key steps may involve:

    Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the benzodioxole and difluorobenzyl groups: These groups can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, dichloromethane, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrazines: Compounds with similar core structures but different substituents.

    Benzodioxole derivatives: Compounds containing the benzodioxole moiety.

    Difluorobenzyl derivatives: Compounds with difluorobenzyl groups.

Uniqueness

2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H13F2N3O3

Molecular Weight

381.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[(3,4-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C20H13F2N3O3/c21-14-3-1-12(7-15(14)22)10-24-5-6-25-17(20(24)26)9-16(23-25)13-2-4-18-19(8-13)28-11-27-18/h1-9H,10-11H2

InChI Key

DUPASABYXUTKQF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC(=C(C=C5)F)F

Origin of Product

United States

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